molecular formula C8H5BrF3NO B2976271 1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone CAS No. 1260664-97-8

1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B2976271
CAS No.: 1260664-97-8
M. Wt: 268.033
InChI Key: LJIMXIWOZUHRLI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring, with an ethanone group at the 3-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination and Trifluoromethylation: The compound can be synthesized through the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of an ethanone group at the 3-position. This typically involves the use of brominating agents like N-bromosuccinimide (NBS) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I).

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and trifluoromethylation steps.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a different pyridine derivative.

  • Substitution: Substitution reactions at the bromine position are common, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 1-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)ethanoic acid.

  • Reduction: 1-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)ethanol.

  • Substitution: 1-(5-azido-2-(trifluoromethyl)pyridin-3-yl)ethanone or 1-(5-iodo-2-(trifluoromethyl)pyridin-3-yl)ethanone.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems.

  • Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

  • 1-(5-Iodo-2-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with an iodine atom instead of bromine.

  • 2-(Trifluoromethyl)pyridine: A simpler compound lacking the bromine and ethanone groups.

Uniqueness: The presence of the bromine atom in 1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone provides unique reactivity compared to its chloro- and iodo- analogs. The bromine atom is more reactive and can undergo a wider range of substitution reactions, making this compound particularly versatile in synthetic applications.

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(9)3-13-7(6)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIMXIWOZUHRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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